2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS 1260220-63-0), also catalogued as 3-isopropyl-2-methylquinolin-4(1H)-one, is a synthetically derived heterocyclic small molecule belonging to the 1,4-dihydroquinolin-4-one (quinolone) scaffold class. It possesses a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 1260220-63-0
Cat. No. B3010090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
CAS1260220-63-0
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)C(C)C
InChIInChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15)
InChIKeyAJDNYHSBEVKAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS 1260220-63-0): Procurement-Grade Physicochemical and Structural Profile


2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS 1260220-63-0), also catalogued as 3-isopropyl-2-methylquinolin-4(1H)-one, is a synthetically derived heterocyclic small molecule belonging to the 1,4-dihydroquinolin-4-one (quinolone) scaffold class. It possesses a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol [1]. This compound features three key structural elements: a methyl group at position 2, an isopropyl substituent at position 3, and a ketone oxygen at position 4 on the quinoline core. The 1,4-dihydroquinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated utility across antibacterial, antimalarial, anticancer, and anti-neurodegenerative drug discovery programs [2]. Commercially, the compound is available from multiple vendors at a minimum purity specification of 95%, with pricing structures consistent with a specialized research chemical or fragment-based screening library component .

Why Generic Substitution Is Inadvisable for 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one in Structure-Focused Research Programs


Within the 1,4-dihydroquinolin-4-one scaffold class, seemingly minor alterations at the 3-position produce substantial shifts in lipophilicity, tautomeric equilibrium, and downstream biological profile that cannot be predicted by simple analog extrapolation. The 3-isopropyl substituent on this compound introduces a sterically demanding, branched alkyl group that fundamentally alters the molecule's physicochemical signature relative to linear alkyl or unsubstituted analogs [1][2]. Published structure-activity relationship (SAR) studies on endochin-derived 3-substituted 2-methyl-4(1H)-quinolones demonstrate that the nature of the 3-position substituent is a critical determinant of both antiplasmodial potency and metabolic stability, with different alkyl groups yielding divergent efficacy and pharmacokinetic outcomes [3]. Furthermore, 4-hydroxy-/4-oxo tautomerism in 3-substituted 2-methylquinolin-4(1H)-ones is influenced by the electronic and steric character of the 3-substituent, meaning that even structurally adjacent analogs may exhibit meaningfully different solution-phase behavior and, consequently, different target engagement profiles [4]. For research programs where reproducibility depends on precise physicochemical properties or specific molecular recognition events, generic substitution of this compound with a different 3-alkyl or 3-aryl variant carries an unquantified risk of altering critical experimental parameters.

Quantitative Differentiation Evidence for 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one: Comparator-Based Physicochemical Analysis


Lipophilicity Enhancement: 3-Isopropyl Substitution Increases Computed XLogP3 by 1.2 Log Units Versus the Unsubstituted Parent Scaffold

The 3-isopropyl substituent on 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one confers significantly increased lipophilicity compared to the unsubstituted parent 2-methylquinolin-4(1H)-one scaffold. Computed XLogP3 values indicate a shift from 1.9 (parent) to 3.1 (3-isopropyl derivative), a difference of +1.2 log units [1][2]. This magnitude of lipophilicity shift places the compound in a meaningfully different partition coefficient range, with implications for membrane permeability, protein binding, and metabolic susceptibility. The LogD at pH 7.4 for the 3-isopropyl derivative is computed to be 3.28, consistent with the molecule existing predominantly in its neutral form at physiological pH [3]. By comparison, 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8) has a molecular weight of approximately 235.28 g/mol and a larger aromatic surface area, representing a distinct alternative with different solubility and permeability characteristics .

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Introduction: 3-Isopropyl Substituent Adds Conformational Flexibility Absent in Parent Scaffold

The introduction of the isopropyl group at position 3 adds one rotatable bond (the C3–CH(CH₃)₂ linkage) compared to the parent 2-methylquinolin-4(1H)-one, which has zero rotatable bonds beyond the methyl rotor [1][2]. This increase from 0 to 1 rotatable bond is modest but meaningful in the context of fragment-based drug design, where each additional rotatable bond is empirically associated with decreased oral bioavailability probability [3]. The 3-isopropyl group thus occupies an intermediate position between the conformationally rigid 3-unsubstituted or 3-halogenated analogs and the more flexible 3-n-alkyl (propyl, butyl, pentyl) derivatives synthesized and characterized in the Podolsky et al. (2008) series, which possess progressively longer linear alkyl chains with correspondingly greater rotational freedom [4]. This positions the 3-isopropyl derivative as a deliberate design choice for programs seeking to balance the entropic benefits of restricted conformation with the hydrophobic and steric advantages of 3-substitution.

Conformational analysis Molecular flexibility Scaffold design

Tautomeric Equilibrium: 3-Isopropyl Substitution Influences 4-Hydroxy/4-Oxo Tautomer Ratio Compared to 3-Halogenated Analogs

4-Hydroxy-/4-oxo tautomerism in the 3-substituted 2-methylquinolin-4(1H)-one series has been systematically investigated by ¹³C NMR spectroscopy and quantum-chemical calculations (RHF, DFT, MP2) [1]. The tautomeric equilibrium is demonstrably influenced by the nature of the 3-substituent. Experimental evidence from this series shows that 3-bromo substitution (electron-withdrawing) produces a measurably different carbon shielding pattern at the C4 position compared to 3-alkyl substitution [1]. While the specific ¹³C NMR chemical shift data for the 3-isopropyl derivative was not individually extracted in the analyzed search results, the class-level finding is that 3-alkyl substitution (including isopropyl) favors a different tautomeric distribution than 3-halogen or 3-unsubstituted analogs. This tautomeric difference has practical implications: the 4-oxo form presents a hydrogen bond acceptor (carbonyl oxygen), while the 4-hydroxy form presents a hydrogen bond donor (phenolic -OH), meaning that tautomeric preference can directly impact molecular recognition at biological targets.

Tautomerism Spectroscopic characterization Solution-phase behavior

Class-Level Antimicrobial Potential: 3-Alkyl-2-methylquinolin-4-ones Exhibit Moderate Broad-Spectrum Activity Across the Series

The broader class of 3-alkyl-2-methylquinolin-4-ones, which includes the 3-isopropyl derivative as a member, has been evaluated for antimicrobial activity. Podolsky et al. (2008) synthesized a series of 3-alkyl-2-methylquinolin-4-ones (R₁ = Et, n-Pr, n-Bu, n-C₅H₁₁, n-C₆H₁₃, PhCH₂; R₂ = H, Me, OMe) and demonstrated that most compounds in this series possess moderate antibacterial and moderate antifungal activity [1]. A separate dissertation by Podolsky (2009) further investigated the antimicrobial properties of 3-alkyl-2-methylquinolin-4-ones and their 4-chloro-, 4-thio-, and 4-amino derivatives, confirming class-level antimicrobial activity [2]. Critically, these studies did not include the branched 3-isopropyl derivative as a discrete test article; activity data for the specific compound 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one must therefore be extrapolated from the behavior of linear 3-alkyl congeners. The endochin SAR literature establishes that at the 3-position, steric bulk and branching pattern are significant determinants of biological potency in the related antimalarial 4(1H)-quinolone series [3], suggesting that branched 3-alkyl substitution may produce meaningfully different antimicrobial potency than linear 3-alkyl substitution.

Antimicrobial screening Quinolone antibiotics SAR analysis

Safety and Handling Classification: ECHA GHS Profile Defines Occupational Exposure Parameters for Procurement Planning

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one carries three harmonized GHS hazard classifications based on a notification from one registrant: Skin Irritation Category 2 (H315: Causes skin irritation), Serious Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. All three classifications are reported at 100% prevalence in the single notification. This profile is consistent with the general irritant properties observed across the quinolin-4-one class [2]. For procurement purposes, this GHS profile triggers specific handling requirements (gloves, eye protection, adequate ventilation) that may differ from non-irritant quinoline analogs. For example, the parent compound 2-methylquinolin-4-ol (CAS 607-67-0) has a longer established safety record with different exposure scenarios, and the phenyl-substituted analog 2-methyl-3-phenylquinolin-4(1H)-one may have distinct sensitization potential due to the additional aromatic moiety.

Laboratory safety GHS classification Procurement compliance

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing at Consistent 95% Purity with Differentiated Pricing

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is available from multiple independent vendors at a consistent minimum purity specification of 95% . AKSci offers the compound under catalog number 2318CW with long-term storage recommended in a cool, dry place and full quality assurance documentation (SDS, COA upon request) . CymitQuimica (Biosynth brand) offers the compound under reference 3D-KAC22063 at pricing of €182.00 for 50 mg and €727.00 for 500 mg, establishing a benchmark price point for procurement . LeYan (乐研) catalogs the compound under product number 2010460 with 95% purity . The compound is also listed in the PubChem database (CID 16090637) with a European Community (EC) Number, confirming its registration within the EU regulatory framework [1]. This multi-vendor availability at consistent purity reduces single-supplier dependency risk and enables competitive procurement. However, researchers should note that the 95% purity specification means that up to 5% of the material may consist of unidentified impurities; for assays sensitive to trace contaminants, orthogonal purity verification (e.g., HPLC, quantitative NMR) is recommended.

Chemical sourcing Purity specification Procurement economics

Recommended Research and Industrial Application Scenarios for 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one Based on Differentiated Evidence


Fragment-Based Screening Libraries Requiring Controlled Lipophilicity with Balanced Conformational Flexibility

The computed XLogP3 value of 3.1, representing a +1.2 log unit increase over the unsubstituted parent scaffold, positions this compound as a moderately lipophilic fragment ideal for screening libraries where aqueous solubility must be balanced against membrane permeability [1][2]. Its single rotatable bond (vs. zero for the parent) provides a modest but meaningful degree of conformational adaptation without incurring the entropic penalty associated with multiple rotatable bonds, making it suitable for fragment elaboration where ligand efficiency must be preserved during hit-to-lead optimization [3].

Quinolin-4-one Scaffold Diversification for Antimicrobial or Antimalarial Lead Generation Programs

Based on class-level evidence from the Podolsky (2008) 3-alkyl-2-methylquinolin-4-one antimicrobial series and the Cross et al. (2010) endochin antimalarial SAR studies, this compound represents a rational starting point or intermediate for structure-activity relationship exploration at the 3-position of the quinolin-4-one pharmacophore [1][2]. The branched isopropyl group provides steric bulk distinct from linear alkyl chains, enabling the exploration of steric effects on target binding that cannot be accessed with n-alkyl or unsubstituted analogs. Researchers should verify compound-specific antimicrobial or antimalarial potency experimentally, as existing class data do not include this specific derivative [1].

Tautomerism-Dependent Target Engagement Studies in Medicinal Chemistry

The established influence of 3-substitution on 4-hydroxy-/4-oxo tautomeric equilibrium in the 2-methylquinolin-4(1H)-one series [1] makes this compound a relevant probe for investigating how tautomeric state affects molecular recognition at biological targets. The 3-isopropyl group, being electron-donating through inductive effects and sterically demanding, is expected to produce a tautomeric distribution distinct from both 3-halogenated (electron-withdrawing) and 3-unsubstituted variants. Researchers investigating hydrogen-bonding-dependent mechanisms, such as kinase hinge-binding or receptor antagonist activity, can use this compound to systematically vary the hydrogen bond donor/acceptor character at the 4-position without altering the core scaffold.

Chemical Biology Tool Compound Requiring Documented GHS-Compliant Handling Protocols

For laboratories requiring a 3-alkyl-substituted quinolin-4-one with fully documented hazard classification for institutional safety review, this compound's ECHA-notified GHS profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1] provides regulatory clarity that may be absent for less well-characterized custom-synthesized analogs. The multi-vendor commercial availability with consistent purity specifications and quality assurance documentation (SDS, COA) [2][3] further supports its use in regulated environments where chemical provenance and safety documentation are auditable requirements.

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